Naphazoline hydrochloride is a sympathomimetic agent primarily used as a vasoconstrictor in ocular and nasal applications. This compound is effective in reducing congestion and is commonly found in over-the-counter eye drops and nasal sprays. Naphazoline was first synthesized in 1942 and has since been utilized for its rapid action in alleviating symptoms associated with nasal congestion.
Naphazoline hydrochloride is classified as an imidazoline derivative, which acts on alpha-adrenergic receptors to induce vasoconstriction. It is recognized under various chemical identifiers, including its International Union of Pure and Applied Chemistry name, CAS Number 550-99-2, and DrugBank identifier DBSALT000127. The compound is typically available in the form of its hydrochloride salt, enhancing its solubility and stability for pharmaceutical formulations.
The synthesis of naphazoline hydrochloride can be achieved through several methods, with notable advancements focusing on environmentally friendly processes.
The reaction conditions are crucial for optimizing yield and purity. For example, using sulfur-containing catalysts such as carbon disulfide or thiourea can enhance the reaction efficiency while maintaining safety . The typical yield reported for naphazoline hydrochloride synthesis can reach up to 92.33% with a purity of 99.90%, as determined by high-performance liquid chromatography .
Naphazoline hydrochloride has a molecular formula of and an average molecular weight of approximately 246.735 g/mol. The structural representation includes an imidazole ring fused with a naphthalene moiety.
The primary reaction for synthesizing naphazoline hydrochloride involves the condensation of α-naphthylacetonitrile with ethylenediamine under controlled conditions to form naphazoline. Subsequent reactions include:
The purification process often employs activated carbon for decolorization and utilizes solvent systems that enhance crystallization efficiency without introducing toxic byproducts .
Naphazoline hydrochloride functions primarily as an alpha-adrenergic agonist. Upon administration, it binds to alpha-1 adrenergic receptors located on vascular smooth muscle cells, leading to vasoconstriction of blood vessels in the nasal mucosa or ocular tissues.
Naphazoline hydrochloride is widely used in various pharmaceutical formulations:
Naphazoline hydrochloride is an imidazoline-derived sympathomimetic amine exhibiting potent alpha-adrenergic agonist activity. It acts primarily as a vasoconstrictor by stimulating α1- and α2-adrenoceptors on vascular smooth muscle cells. This binding triggers G-protein-mediated activation of phospholipase C, leading to increased intracellular inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent release of calcium from sarcoplasmic reticulum induces smooth muscle contraction, resulting in significant arteriolar constriction [1] [2].
Table 1: Alpha-Adrenoceptor Subtype Activation by Naphazoline
Receptor Subtype | Affinity | Primary Tissue Action | Functional Outcome |
---|---|---|---|
α1A | High | Conjunctival arterioles | Vasoconstriction |
α2A | Moderate | Nasal mucosa | Reduced blood flow |
β-adrenergic | Negligible | N/A | No significant effect |
The vasoconstrictive action occurs through agonist-induced receptor activation in resistance vessels. Upon binding to α-adrenoceptors, naphazoline initiates a signaling cascade:
Concurrently, α2-adrenoceptor activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) production. This diminishes protein kinase A (PKA) activity, further promoting vasoconstriction by suppressing cAMP-mediated vasodilatory pathways [4].
Table 2: Pharmacodynamic Parameters of Naphazoline Hydrochloride
Parameter | Ophthalmic Use | Nasal Use | Test System |
---|---|---|---|
Onset of action | 2-5 minutes | 5-10 minutes | Human clinical studies |
Peak effect | 15-20 minutes | 15-30 minutes | Human clinical studies |
Duration of action | 2-6 hours | 4-6 hours | Human clinical studies |
EC50 (α1) | 1.2 µM | 1.8 µM | In vitro bioassays |
In conjunctival vascular beds, naphazoline demonstrates 20-30% greater potency than phenylephrine but lower efficacy than epinephrine. Its lipophilic imidazoline structure enhances corneal penetration compared to catecholamine derivatives [4] [9].
Systemic absorption occurs minimally through mucous membranes but can be significant with overdose or compromised barriers:
Beyond α-adrenoceptors, naphazoline shows affinity for:
Table 3: Molecular Targets of Naphazoline Hydrochloride
Target | Affinity (Ki) | Action | Functional Consequence |
---|---|---|---|
α1A-adrenoceptor | 12 nM | Agonist | Vasoconstriction |
α2A-adrenoceptor | 84 nM | Agonist | Reduced sympathetic outflow |
D2 dopamine receptor | 320 nM | Partial agonist | Unknown clinical significance |
Imidazoline I1 | 210 nM | Agonist | Possible hypotension modulation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4